molecular formula C13H10O2S B13635305 5-(3-Acetylphenyl)thiophene-2-carbaldehyde

5-(3-Acetylphenyl)thiophene-2-carbaldehyde

Cat. No.: B13635305
M. Wt: 230.28 g/mol
InChI Key: QPOUOAPFEHSTCY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are often automated to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Acetylphenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products

    Oxidation: 5-(3-Acetylphenyl)thiophene-2-carboxylic acid

    Reduction: 5-(3-Acetylphenyl)thiophene-2-methanol

    Substitution: Various halogenated or nitrated derivatives of the thiophene ring

Mechanism of Action

The mechanism of action of 5-(3-Acetylphenyl)thiophene-2-carbaldehyde depends on its specific application. In medicinal chemistry, thiophene derivatives can interact with various molecular targets, such as enzymes or receptors, to exert their effects. For example, some thiophene derivatives act as voltage-gated sodium channel blockers, which can modulate neuronal activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Acetylphenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its combination of an acetylphenyl group and an aldehyde group on the thiophene ring makes it a versatile intermediate for further chemical modifications and applications.

Properties

Molecular Formula

C13H10O2S

Molecular Weight

230.28 g/mol

IUPAC Name

5-(3-acetylphenyl)thiophene-2-carbaldehyde

InChI

InChI=1S/C13H10O2S/c1-9(15)10-3-2-4-11(7-10)13-6-5-12(8-14)16-13/h2-8H,1H3

InChI Key

QPOUOAPFEHSTCY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(S2)C=O

Origin of Product

United States

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